molecular formula C9H10Cl2F3N B6258472 {[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 90389-80-3

{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B6258472
CAS No.: 90389-80-3
M. Wt: 260.08 g/mol
InChI Key: CWOCIVFVFPRYCK-UHFFFAOYSA-N
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Description

{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a trifluoromethyl group and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenylamine
  • 4-chloro-3-(trifluoromethyl)benzylamine
  • 4-chloro-3-(trifluoromethyl)phenylmethylamine

Uniqueness

{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both a trifluoromethyl group and a chloro-substituted phenyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it valuable in medicinal chemistry and organic synthesis .

Properties

CAS No.

90389-80-3

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.08 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H

InChI Key

CWOCIVFVFPRYCK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)Cl)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

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